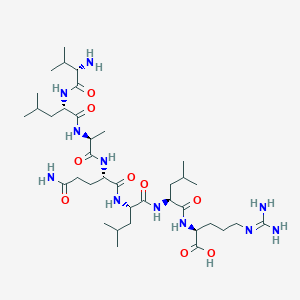
1-Methoxy-2-(pent-3-EN-1-YL)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-2-(pent-3-EN-1-YL)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a methoxy group (-OCH₃) and a pent-3-en-1-yl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(pent-3-EN-1-YL)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methoxybenzene (anisole) with 3-penten-1-yl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 1-Methoxy-2-(pent-3-EN-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the double bond in the pent-3-en-1-yl group to a single bond, forming 1-methoxy-2-(pentyl)benzene. Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. For example, nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: HNO₃, H₂SO₄, halogens (Cl₂, Br₂) with Lewis acids (AlCl₃, FeBr₃).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, halogenated, and other substituted aromatic compounds.
科学的研究の応用
1-Methoxy-2-(pent-3-EN-1-YL)benzene has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-Methoxy-2-(pent-3-EN-1-YL)benzene depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The methoxy group and the pent-3-en-1-yl group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that modulate its activity.
類似化合物との比較
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar in structure but with a prop-2-yn-1-yloxy group instead of a pent-3-en-1-yl group.
1-Methoxy-2-(1-methylethenyl)benzene: Contains a 1-methylethenyl group instead of a pent-3-en-1-yl group.
Uniqueness: 1-Methoxy-2-(pent-3-EN-1-YL)benzene is unique due to the presence of both a methoxy group and a pent-3-en-1-yl group, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
特性
CAS番号 |
162707-38-2 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
1-methoxy-2-pent-3-enylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-4-5-8-11-9-6-7-10-12(11)13-2/h3-4,6-7,9-10H,5,8H2,1-2H3 |
InChIキー |
WYQMDXRQABZGPT-UHFFFAOYSA-N |
正規SMILES |
CC=CCCC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)
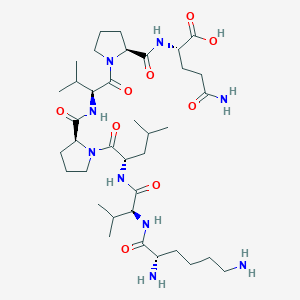
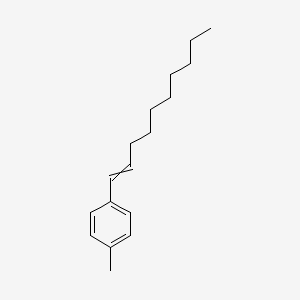
![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)
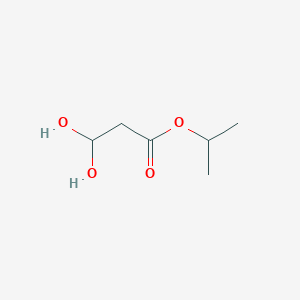
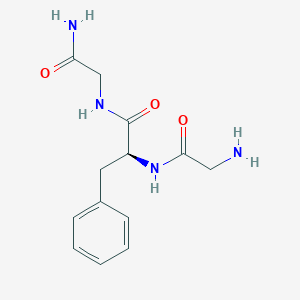
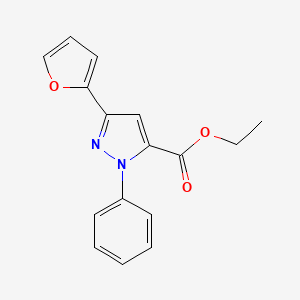
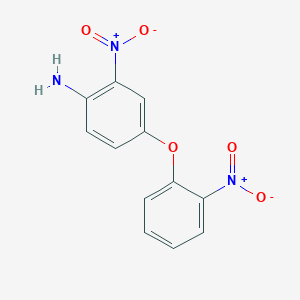

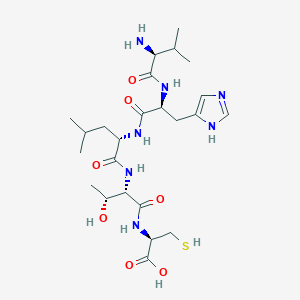
![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)


